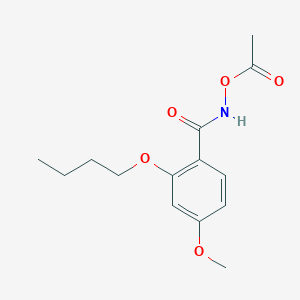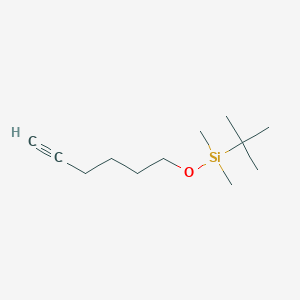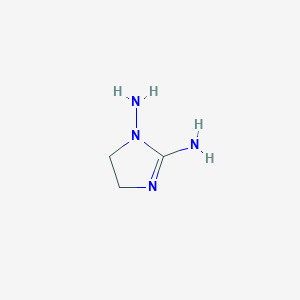
Acetyl-L-carnitine hydrochloride
概要
説明
O-アセチル-L-カルニチン塩酸塩: は、アミノ酸誘導体であるL-カルニチンの天然誘導体です。 これはL-カルニチンのアセチル化形態であり、エネルギー代謝、特にエネルギー産生のためのミトコンドリアへの脂肪酸の輸送における役割で知られています 。この化合物は、サプリメントで広く使用されており、医学や研究でさまざまな用途があります。
科学的研究の応用
O-Acetyl-L-carnitine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acetylated compounds.
作用機序
O-アセチル-L-カルニチン塩酸塩の主要な作用機序は、アセチル供与体としての役割です。 これは、脂肪酸がミトコンドリアマトリックスに輸送されるのを促進し、そこでβ酸化を受けてエネルギーを生成します 。 さらに、コエンザイムAにアセチル基を供与することで、神経伝達物質であるアセチルコリンの合成を促進します 。エネルギー代謝と神経伝達物質合成におけるこの二重の役割は、さまざまな神経学的状態における治療の可能性を裏付けています。
類似の化合物との比較
類似の化合物:
L-カルニチン: アセチル化されていない形態で、主に脂肪酸の輸送に関与しています。
アセチル-L-カルニチン: O-アセチル-L-カルニチン塩酸塩に似ていますが、塩酸基はありません。
プロピオニル-L-カルニチン: アセチル基の代わりにプロピオニル基を持つ別の誘導体.
独自性: O-アセチル-L-カルニチン塩酸塩は、血液脳関門を通過する能力が向上しているため、他の形態のカルニチンと比較して、認知機能の改善に効果的です 。 アセチル基は、アセチルコリンの合成にも関与し、神経の健康にさらなる利点をもたらします .
Safety and Hazards
Acetyl-L-carnitine is likely safe for most people. It can cause some side effects including stomach upset, nausea, vomiting, dry mouth, headache, and restlessness . It can also cause a “fishy” odor of the urine, breath, and sweat . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment .
将来の方向性
Boosting mitochondrial metabolism might be a potential therapeutic strategy to induce antidepressant effects . Acetyl-L-carnitine exhibits antidepressant, neuroprotective, analgesic, and antinociceptive activities . It may also help to control sugar level for the individuals with type 2 diabetes and also helps the male in sperm function .
生化学分析
Biochemical Properties
Acetyl-L-carnitine hydrochloride serves as a substrate for important reactions in which it accepts and gives up an acyl group . It interacts with enzymes such as carnitine acetyltransferase, which is involved in the reaction: acetyl-CoA + carnitine ⇌ CoA + acetyl-L-carnitine . This reaction is essential for the transport of fatty acids into the mitochondria .
Cellular Effects
This compound influences cell function by facilitating the transport of fatty acids into the mitochondria, which is crucial for cellular metabolism . It also plays a role in cell signaling pathways and gene expression . For instance, it has been shown to activate phosphoinositol-3 kinase, protein kinase G, and ERK1/2 signaling pathways, which are important in neuronal cell survival and differentiation processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in fatty acid metabolism. It facilitates the transfer of fatty acids from the cytosol to the mitochondria during beta-oxidation . This process involves binding interactions with biomolecules like enzymes and coenzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown neuroprotective effects over time . It has been observed to reduce cellular stress responses and neurotoxicity in neuron-like PC12 cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exert neuroprotective and anticonvulsant effects in a kainate murine model of temporal lobe epilepsy .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes such as carnitine acetyltransferase and coenzymes like CoA in this process .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters . It is used by the body to transport fatty acids into the mitochondria for breakdown and energy production .
Subcellular Localization
This compound is localized in the mitochondria of cells, where it plays a key role in importing acyl-CoA . It is then transported out of the mitochondria and into the cytosol, leaving free CoA inside the mitochondria ready to accept new import of fatty acid chains .
準備方法
合成経路と反応条件: O-アセチル-L-カルニチン塩酸塩の調製は、通常、L-カルニチンのアセチル化を伴います。一般的な方法の1つは、触媒の存在下でL-カルニチンと無水酢酸を反応させることです。 反応は、通常約80°Cで数時間、高温で行われます 。その後、生成物を再結晶およびろ過によって精製します。
工業的製造方法: 工業的には、O-アセチル-L-カルニチン塩酸塩の製造には、通常、氷酢酸と塩化アセチルが使用されます。 反応は、完全なアセチル化を保証するために、高温(118〜130°C)で行われます 。その後、得られた生成物を減圧乾燥して、高純度の化合物を得ます。
化学反応の分析
反応の種類: O-アセチル-L-カルニチン塩酸塩は、次を含むさまざまな化学反応を起こします。
酸化: カルニチンとアセチルCoAを形成するために酸化できます。
還元: L-カルニチンに還元できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
生成される主な生成物:
酸化: カルニチンとアセチルCoA。
還元: L-カルニチン。
科学研究における用途
O-アセチル-L-カルニチン塩酸塩は、科学研究において幅広い用途があります。
化学: 他のアセチル化化合物の合成のための前駆体として使用されます。
生物学: 細胞エネルギー代謝において重要な役割を果たし、ミトコンドリア機能に関する研究で使用されています.
類似化合物との比較
L-Carnitine: The non-acetylated form, primarily involved in fatty acid transport.
Acetyl-L-carnitine: Similar to O-Acetyl-L-carnitine hydrochloride but without the hydrochloride group.
Propionyl-L-carnitine: Another derivative with a propionyl group instead of an acetyl group.
Uniqueness: O-Acetyl-L-carnitine hydrochloride is unique due to its enhanced ability to cross the blood-brain barrier, making it more effective in improving cognitive function compared to other forms of carnitine . Its acetyl group also allows it to participate in acetylcholine synthesis, providing additional benefits in neurological health .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetyl-L-carnitine hydrochloride involves the acetylation of L-carnitine with acetic anhydride in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "L-carnitine", "Acetic anhydride", "Catalyst (e.g. p-toluenesulfonic acid)", "Hydrochloric acid" ], "Reaction": [ "L-carnitine is dissolved in acetic anhydride and the catalyst is added.", "The mixture is heated to reflux for several hours.", "After cooling, the reaction mixture is diluted with water and hydrochloric acid is added dropwise until the pH reaches 2-3.", "The resulting precipitate is filtered, washed with water, and dried to yield Acetyl-L-carnitine hydrochloride." ] } | |
CAS番号 |
5080-50-2 |
分子式 |
C9H18NO4.Cl C9H18ClNO4 |
分子量 |
242.71 g/mol |
IUPAC名 |
(3R)-3-(2,2,2-trideuterioacetyl)oxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3; |
InChIキー |
JATPLOXBFFRHDN-SPMMGKNWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl |
SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
正規SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
melting_point |
145 °C |
| 5080-50-2 | |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
溶解性 |
>36 [ug/mL] (The mean of the results at pH 7.4) |
同義語 |
(2R)-2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium Chloride; 2-(Acetyloxy)-3-carboxy-N,N,N-trimethyl-1-propanaminium, , chloride, (R)-; Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, chloride, acetate, (-)- (8CI); Acetyl L-carnitine hydro |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)



![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)


